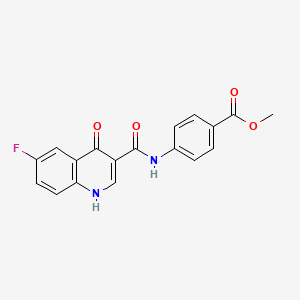

Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the quinoline core The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis

The carboxamido group is introduced via an amide coupling reaction, where the quinoline derivative is reacted with 4-aminobenzoic acid under appropriate conditions. The final step involves esterification to form the methyl ester, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group on the quinoline ring can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinone derivatives, while reduction of nitro groups results in amines.

Aplicaciones Científicas De Investigación

Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate exhibits significant biological activities, particularly in antibacterial and anticancer domains.

1.1 Antibacterial Properties

Research indicates that derivatives of quinoline compounds, including this compound, have demonstrated efficacy against various bacterial strains. For instance, certain fluoroquinolone derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as effective antibacterial agents .

1.2 Anticancer Activity

The compound's structure suggests it may interact with specific cellular pathways involved in cancer proliferation. Studies have indicated that quinoline derivatives can modulate protein kinase activity, which is crucial for cell signaling and growth regulation . This modulation can potentially lead to the development of new anticancer therapies.

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that integrate various functional groups to enhance its biological activity.

2.1 Synthesis Pathways

Several synthetic routes have been proposed for the preparation of this compound. The synthesis typically begins with the formation of the quinoline core, followed by the introduction of the carboxamide and benzoate moieties. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to improve yields and reduce reaction times .

Therapeutic Potential

This compound holds promise for therapeutic applications beyond antibacterial and anticancer uses.

3.1 Modulation of Drug Transporters

Recent studies suggest that compounds like this compound may act as modulators of ATP-binding cassette transporters, which play a significant role in drug absorption and resistance mechanisms in cancer cells . This modulation could enhance the efficacy of existing chemotherapeutics by improving their bioavailability.

3.2 Development of Novel Therapeutics

The unique structure of this compound allows for further modifications that may lead to the development of novel therapeutics targeting specific diseases, including infectious diseases and cancers resistant to current treatments .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Target Strain/Cell Line | IC50/MIC Value |

|---|---|---|---|

| This compound | Antibacterial | MRSA | TBD |

| Other Fluoroquinolone Derivatives | Antibacterial | Various Bacterial Strains | Varies |

| Quinoline Derivatives | Anticancer | Cancer Cell Lines (e.g., HeLa) | TBD |

Mecanismo De Acción

The mechanism of action of Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(6-chloro-4-hydroxyquinoline-3-carboxamido)benzoate

- Methyl 4-(6-bromo-4-hydroxyquinoline-3-carboxamido)benzoate

- Methyl 4-(6-iodo-4-hydroxyquinoline-3-carboxamido)benzoate

Uniqueness

Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chloro, bromo, and iodo analogs.

Actividad Biológica

Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a quinoline core with various functional groups that contribute to its biological activity. The presence of the fluorine atom and hydroxy group on the quinoline ring enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Candida albicans | 6.5 μg/mL |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics like gentamicin and fluconazole . Its mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are critical for bacterial growth and replication .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent . Studies indicate that it can induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-468 (Breast) | <1 |

| HT29 (Colon) | 5 |

| HCT-116 (Colon) | 3 |

The compound demonstrated low micromolar GI50 values, indicating potent growth inhibitory effects on cancer cells . The most sensitive cell line was MDA-MB-468, which is known for its aggressive phenotype.

The mechanism of action for this compound involves multiple pathways:

- Inhibition of DNA Synthesis : The compound interferes with the DNA replication process, leading to cell cycle arrest.

- Induction of Apoptosis : It activates apoptotic pathways, resulting in programmed cell death in cancer cells.

- Biofilm Disruption : In antimicrobial applications, it has been shown to disrupt biofilm formation in pathogenic bacteria, enhancing its effectiveness against chronic infections .

Case Studies

- Staphylococcus aureus Infections : A case study demonstrated that treatment with this compound significantly reduced bacterial load in infected animal models compared to controls.

- Breast Cancer Treatment : Clinical trials are ongoing to evaluate the efficacy of this compound in combination with other chemotherapeutics for treating resistant breast cancer types.

Propiedades

IUPAC Name |

methyl 4-[(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4/c1-25-18(24)10-2-5-12(6-3-10)21-17(23)14-9-20-15-7-4-11(19)8-13(15)16(14)22/h2-9H,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKUQSPGOVWDDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.